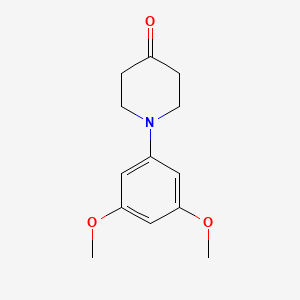

1-(3,5-Dimethoxyphenyl)piperidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,5-Dimethoxyphenyl)piperidin-4-one is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

1-(3,5-Dimethoxyphenyl)piperidin-4-one serves as a building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to ketones or aldehydes | KMnO4, CrO3 |

| Reduction | Forms different piperidine derivatives | NaBH4, LiAlH4 |

| Substitution | Methoxy groups can undergo nucleophilic substitution | NaH, KOtBu |

Biological Applications

The compound is under investigation for various biological activities , including:

- Neuroprotective Effects : Studies indicate that it protects neuronal cells against oxidative stress. For instance, in SH-SY5Y cell models, it demonstrated a dose-dependent increase in cell viability under oxidative stress conditions .

- Anti-inflammatory Properties : Preliminary research shows that it can inhibit pro-inflammatory cytokine production. In LPS-stimulated macrophages, treatment with this compound led to reduced levels of TNF-alpha and IL-6 compared to controls .

- Antimicrobial Activity : Emerging evidence suggests that piperidine derivatives like this compound possess antimicrobial properties against various bacterial strains, though further research is needed to confirm these effects .

Medicinal Applications

This compound is being explored for its potential therapeutic effects:

- Neurological Disorders : Its interaction with serotonin receptors, particularly the 5-HT2A receptor, suggests potential applications in treating mood disorders and cognitive impairments .

- Cancer Research : The compound has shown promise as an anticancer agent. In vitro studies have indicated its ability to inhibit cancer cell proliferation significantly. For example, it has been evaluated against various cancer cell lines with encouraging results regarding cytotoxicity and apoptosis induction .

Case Study 1: Neuroprotection in SH-SY5Y Cells

In a controlled study examining neuroprotective effects on SH-SY5Y neuronal cells, varying concentrations of the compound were tested. Results indicated a significant increase in cell viability at concentrations ranging from 10 μM to 50 μM under oxidative stress conditions.

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory potential using LPS-stimulated macrophages. Treatment with the compound led to a marked reduction in TNF-alpha and IL-6 levels compared to untreated controls.

Industrial Applications

In addition to its roles in research and medicine, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it valuable for creating novel compounds with specific functionalities.

Eigenschaften

Molekularformel |

C13H17NO3 |

|---|---|

Molekulargewicht |

235.28 g/mol |

IUPAC-Name |

1-(3,5-dimethoxyphenyl)piperidin-4-one |

InChI |

InChI=1S/C13H17NO3/c1-16-12-7-10(8-13(9-12)17-2)14-5-3-11(15)4-6-14/h7-9H,3-6H2,1-2H3 |

InChI-Schlüssel |

YKUGWERVBVTLIA-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)N2CCC(=O)CC2)OC |

Kanonische SMILES |

COC1=CC(=CC(=C1)N2CCC(=O)CC2)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.